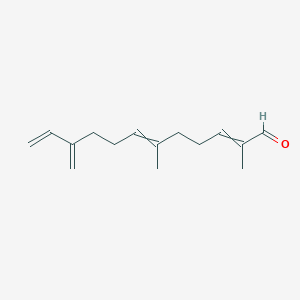
Acid Brown 75
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 75, also known as Brown HT or C.I. 20285, is a synthetic azo dye with the chemical formula C18H14N2Na2O6S2 and CAS registry number 4553-89-3 . It is commonly used in the textile industry to dye fabrics brown due to its good color fastness and solubility in water . This compound is known for providing vibrant and long-lasting brown color to fabrics .
Métodos De Preparación
The synthesis of Acid Brown 75 involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in weak alkali conditions.
Coupling: The diazonium compound is then coupled with resorcinol under weak alkali conditions.
Further Coupling: The product is further coupled with diazo of 4-nitrobenzenamine in weak inorganic acid.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Acid Brown 75 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acid Brown 75 has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reactions.
Biology: The compound is used in biological staining techniques to highlight specific structures in tissues.
Medicine: Research into the potential toxicological effects of azo dyes often includes this compound.
Industry: Beyond textiles, it is used in the paper industry and for coloring various materials.
Mecanismo De Acción
The mechanism of action of Acid Brown 75 involves the chemical bonding between the dye and the fibers of the fabric, resulting in permanent coloration . The azo chromophore in the dye absorbs light in the visible region, giving the compound its characteristic color . The molecular targets and pathways involved include interactions with the fabric’s molecular structure, leading to strong and durable coloration.
Comparación Con Compuestos Similares
Acid Brown 75 is similar to other azo dyes such as:
- Acid Brown 116
- Acid Brown 163
- Brown ERN
What sets this compound apart is its specific molecular structure, which provides unique color properties and fastness . Its solubility in water and ability to produce vibrant brown shades make it a preferred choice in various applications.
Propiedades
Número CAS |
8011-86-7 |
|---|---|
Fórmula molecular |
C28H15N9Na2O16S2 |
Peso molecular |
843.6 g/mol |
Nombre IUPAC |
disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clave InChI |
SKCQDFLBBMGDPT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine (E)-2-butenedioate](/img/structure/B3430105.png)










